N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide - 1209647-58-4

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide

Catalog Number: EVT-2844099
CAS Number: 1209647-58-4
Molecular Formula: C9H10N4OS
Molecular Weight: 222.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Common synthetic routes: The synthesis of pyrazole-3-carboxamide derivatives often involves multi-step reactions, starting with appropriately substituted pyrazole carboxylic acid derivatives. [, , , , , , , ]
  • Key reactions: These syntheses frequently utilize reactions like amide coupling reactions, substitution reactions, and heterocyclization reactions. [, , , , , ]
  • Microwave-assisted synthesis: Recent research emphasizes the use of microwave irradiation for accelerating these reactions, potentially leading to improved yields and reduced reaction times. []
Molecular Structure Analysis
  • X-ray crystallography: This technique is commonly employed to determine the three-dimensional structures of these compounds, providing insights into bond lengths, angles, and overall molecular geometry. [, , , , , , , , , , ]
  • Conformational analysis: Understanding the preferred conformations of these molecules, especially around rotatable bonds, is crucial for comprehending their interactions with biological targets. []
  • DFT calculations: Density functional theory (DFT) calculations can complement experimental data by providing information about electronic structures, molecular properties, and potential energy surfaces. [, ]
Chemical Reactions Analysis
  • Derivatization: The core structure of 1H-pyrazole-3-carboxamide can be derivatized at various positions to introduce different functional groups, leading to a diverse library of compounds. [, , , , , , , , , ]
  • Bioisosteric replacement: Studies involve substituting specific moieties within the structure with bioisosteres, aiming to optimize pharmacological properties while maintaining the desired biological activity. [, ]
Mechanism of Action
  • Receptor binding: Many 1H-pyrazole-3-carboxamide derivatives exhibit high binding affinities towards various biological targets, including the cannabinoid receptors (CB1 and CB2), succinate dehydrogenase (SDH), and the 18 kDa translocator protein (TSPO). [, , , , , , , ]
  • Structure-activity relationship (SAR): Extensive SAR studies are conducted to elucidate the key structural features responsible for the observed biological activities, guiding the development of more potent and selective compounds. [, , , , , ]
Applications
  • Drug discovery: 1H-pyrazole-3-carboxamide derivatives have emerged as promising candidates for developing novel therapeutics targeting various diseases, including obesity, metabolic disorders, pain, and fungal infections. [, , , , ]
  • Pesticide development: Some of these compounds demonstrate potent antifungal activities, highlighting their potential as environmentally friendly fungicides for agricultural applications. [, ]
  • Chemical probes: Compounds with high selectivity and affinity for specific biological targets can serve as valuable tools for studying their function and involvement in various physiological processes. [, ]
Future Directions
  • Exploring novel chemical space: Further derivatization of the 1H-pyrazole-3-carboxamide scaffold and the introduction of new functionalities could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. []

1. N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) []

  • Compound Description: 3,5-AB-CHMFUPPYCA is a synthetic compound identified in a study focusing on differentiating regioisomers of pyrazole-containing substances. It was erroneously marketed as a different compound (AZ-037). Its biological activity remains unexplored. []
  • Relevance: This compound shares the core structure of a pyrazole ring with an attached carboxamide group with N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide. The study highlights the importance of regioisomerism and accurate identification within this class of compounds. []

2. N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA) []

  • Compound Description: 5,3-AB-CHMFUPPYCA is the regioisomer of 3,5-AB-CHMFUPPYCA, synthesized and characterized in the same study. Like its counterpart, its biological activity is currently unknown. []
  • Relevance: This compound is also structurally related to N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide through the shared presence of a pyrazole ring and carboxamide functionality. The subtle difference in substituent positions emphasizes the significant impact on identity and potential activity. []

3. N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide []

  • Compound Description: This compound is a chlorine-containing byproduct observed during the synthesis of 3,5-AB-CHMFUPPYCA. []
  • Relevance: Though a byproduct, its close structural similarity to N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, possessing the pyrazole-carboxamide core, underscores the potential for diverse derivatives within synthetic pathways. []

4. 4-Hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide []

  • Relevance: The shared substituent, despite core ring system differences, suggests a potential area of exploration. Variations on this 5-methyl-1,3-thiazol-2-yl group, while maintaining the pyrazole in N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, could be investigated. []

5. 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides []

  • Compound Description: This series of bi-heterocycles was synthesized and evaluated for therapeutic potential against Alzheimer's disease and diabetes. The most promising compounds showed notable enzyme inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase. []
  • Relevance: These compounds share the key 4-methyl-1,3-thiazol-2-yl component directly attached to the carboxamide nitrogen with N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide. This suggests that the 4-methyl-1,3-thiazol-2-yl moiety could be a relevant pharmacophore for exploring biological activity in related structures. []

6. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) [, , , ]

  • Compound Description: SR141716A is a well-known potent and selective cannabinoid-1 receptor (CB1) antagonist. Extensive research has been conducted on its binding interactions and structure-activity relationships. [, , , ]
  • Relevance: This compound serves as a significant structural comparison point due to its shared pyrazole-3-carboxamide core with N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide. While the substitution patterns differ greatly, understanding SR141716A's properties provides a framework for exploring how modifications on the core structure influence activity. [, , , ]

7. 5-(5-alkynyl-2-thienyl)pyrazole derivatives []

  • Compound Description: This series of compounds was developed by bioisosterically replacing the pyrazole 5-aryl group in SR141716A with a 5-alkynyl-2-thienyl moiety. These derivatives demonstrated high potency as CB1 receptor antagonists with good selectivity over CB2, and some showed significant weight reduction in diet-induced obese mice. []
  • Relevance: Though not directly sharing the same substituents as N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, the concept of bioisosteric replacement applied here is highly relevant. Exploring modifications of the thiazole and/or its linker in N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide with similar replacements could be insightful. []

8. 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide []

  • Compound Description: This compound, developed through extensive modifications of SR141716A, represents a peripherally restricted CB1 receptor antagonist. It exhibited significant weight-loss efficacy in diet-induced obese mice and showed a clean off-target profile. []
  • Relevance: This complex structure highlights the impact of specific substitutions on both activity and physicochemical properties like blood-brain barrier penetration. Though not directly analogous to N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, it demonstrates how fine-tuning structure can lead to desired pharmacological profiles. []

9. 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole []

  • Compound Description: This compound, structurally characterized via X-ray crystallography, features both a thiazole and a pyrazole ring, albeit in a different arrangement compared to N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide. []
  • Relevance: The presence of both rings, despite the distinct overall structure, suggests potential interest in examining compounds that combine features of this molecule and N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide in novel ways. []

10. 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528) []

  • Compound Description: SR144528 is a high-affinity CB2 receptor antagonist. Studies focusing on its binding interactions have highlighted the importance of aromatic stacking and hydrogen bonding. []
  • Relevance: Although the substitution pattern on the pyrazole ring in SR144528 differs significantly from N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, the shared presence of a pyrazole-3-carboxamide scaffold allows for comparative analysis. Studying how changes in substituents around this core influence binding interactions could provide insights for designing novel compounds. []

11. (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime []

  • Relevance: The presence of both heterocycles in the same molecule, despite structural variations, makes it relevant for broad comparison. This emphasizes the diverse ways these rings can be incorporated into larger structures and could inspire novel designs based on N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide. []

12. 1-Methyl-3-(4-Substituted phenyl-1,3-\nthiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones []

  • Compound Description: This series of quinazolin-4-one derivatives incorporates a 1,3-thiazole moiety within its structure. These compounds were investigated for their anticancer activity against the HT-29 human colorectal adenocarcinoma cell line, with several showing promising activity. []
  • Relevance: Although the core structure differs from N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, the presence of a substituted 1,3-thiazole ring highlights its potential as a building block in medicinal chemistry. Exploring modifications of the 1,3-thiazole ring while retaining other key features of N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide could be of interest. []

13. 1-(1-((5-nitrbenzo [d] oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1, 3, 2]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxy phenyl /4-chlorophenyl) ureas []

  • Compound Description: This series of compounds incorporates a pyrazole ring within a complex and highly substituted scaffold. Their biological activity was not discussed in the paper. []
  • Relevance: The presence of the pyrazole ring, though in a different chemical environment compared to N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, highlights its potential versatility. While this compound is structurally distant, it exemplifies how the pyrazole can be integrated into diverse frameworks, which might inspire further development. []

14. N-(1-((5-nitrobenzo [d] oxazol -2-yl) methyl)-6-oxido-4, 8-dihydro-1H-[1, 3, 2] dioxaphospheno [5,6-c] pyrazol-6-yl) morpholine/piper dine/4-methyl piperazine carboxamides []

  • Compound Description: This series, synthesized alongside the ureas mentioned above, shares the same complex scaffold containing a pyrazole ring but with variations in the substituents. []
  • Relevance: Similar to the previous entry, the presence of the pyrazole within this distinct framework, although structurally different from N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, further emphasizes its utility as a building block in diverse chemical contexts. []

15. 1-(1-(benzo [d] thiazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H- [, , ]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxyphenyl/4-chloro phenyl) ureas []

  • Compound Description: This series features a benzothiazole group within a complex structure containing a pyrazole ring. []
  • Relevance: The incorporation of a benzothiazole group, despite the overall structural dissimilarity to N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, offers a point of comparison. Investigating the effects of replacing the 1,3-thiazole in N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide with a benzothiazole could be a potential avenue for exploring structure-activity relationships. []

16. N-(1-(benzo [d]thiazol-2-ylmethyl)-6-oxido-4, 8-dihydro-1H-[1, 3, 2] dioxaphosphepino [5.6-c] pyrazol-6-yl) morpholine / piperidine /4-methyl piperazinecarboxamides []

  • Compound Description: This series is related to the previous entry, sharing the same complex scaffold containing both a benzothiazole and a pyrazole, with variations in the amide substituents. []
  • Relevance: As with the previous benzothiazole-containing compounds, this series reinforces the concept of using diverse heterocycles within similar frameworks. This could inspire the exploration of analogous modifications to N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide. []

17. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) Analog with C3 Modification []

  • Compound Description: This analog of SR141716A lacks hydrogen bonding potential at the C3 position of the pyrazole ring, which was found to be crucial for the inverse agonism of SR141716A at the CB1 receptor. []
  • Relevance: This analog highlights the importance of specific substitutions on the pyrazole ring for CB1 receptor activity. While N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide possesses different substituents, understanding the impact of modifications at this position in SR141716A could inform future design strategies for related compounds. []

18. 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide []

  • Compound Description: This compound shares the 5-methyl-1,3-thiazol-2-yl carboxamide fragment with N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide but features an isoxazole ring instead of pyrazole. []
  • Relevance: The structural similarity and the presence of the shared fragment make this compound relevant for comparing how different heterocycles (isoxazole vs. pyrazole) impact the overall properties and potential biological activity. []

19. 1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528) and 1-(2-bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575) []

  • Compound Description: These two compounds are novel ligands for the cerebral cannabinoid receptor (CB1), designed as potential radioligands for imaging with positron emission tomography (PET). They exhibit higher binding affinity and lower lipophilicity compared to Rimonabant and AM281, other CB1 ligands. []
  • Relevance: Though the overall substitution pattern differs, both compounds share the core pyrazole-3-carboxamide structure with N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, allowing for structural comparison and potential insights into the impact of specific substitutions on receptor binding affinity and physicochemical properties. []

20. (E)‐4‐(4‐Chloro­phenyl)‐N‐(5‐methyl‐1,3‐benzo­dioxol‐5‐yl­methylene)‐5‐(1H‐1,2,4‐triazol-1‐yl)‐1,3‐thia­zol‐2‐amine []

  • Relevance: The presence of the thiazole ring, despite the differing structure, suggests that exploring modifications of the thiazole in N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide could be a potential avenue for altering its properties and investigating new biological activities. []

21. 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide []

  • Compound Description: This compound features a pyrazole ring with various substituents, including a difluoromethyl group and a carboxamide function. []
  • Relevance: The presence of the pyrazole ring and carboxamide group, though with different substituents and in a different arrangement compared to N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, makes it relevant for broad structural comparison within the broader class of pyrazole-containing compounds. []

22. 5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778) []

  • Compound Description: SR147778 is a potent and selective antagonist for the CB1 receptor, displaying nanomolar affinity for both rat brain and human CB1 receptors. It has low affinity for CB2 receptors and shows minimal affinity for other targets tested. []
  • Relevance: Similar to SR141716A, this compound shares the core pyrazole-3-carboxamide structure with N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide. Understanding the structural features contributing to its high CB1 affinity and selectivity offers valuable insights for designing new compounds with potential applications as CB1 modulators. []

23. N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562) []

  • Compound Description: HTL22562 is a highly potent and selective CGRP receptor antagonist, identified through structure-based drug design. It exhibits favorable pharmacological properties, including metabolic stability, solubility, and suitable for multiple administration routes. []
  • Relevance: Though structurally distinct from N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, it exemplifies the successful application of structure-based drug design in developing a highly potent and selective drug candidate targeting a specific receptor. This approach could be valuable for future research based on N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, aiming to optimize its interactions with potential therapeutic targets. []

24. 5-Methyl-1,3-diphenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide []

  • Relevance: The presence of both heterocycles, despite the different structural arrangement, highlights the potential for designing diverse compounds with varied biological activities by exploring different combinations and substitutions of pyrazole and thiadiazole rings. This could inspire new design strategies based on N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide. []

25. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides []

  • Compound Description: This series of compounds focuses on variations of the amide substituent while maintaining a core structure similar to a fragment of N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide. These compounds were synthesized and evaluated for their antifungal activity against various phytopathogenic fungi, with some exhibiting excellent activity. []
  • Relevance: This series provides valuable insight into the structure-activity relationships within this class of compounds. Although lacking the 1,3-thiazole component of N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, the study emphasizes how modifications to the amide portion can significantly impact antifungal activity. This knowledge could guide further optimization of N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide for potential antifungal applications. []

26. N-(5-((1H-1,2,4-triazol-1-yl)methyl)-4-tert-butylthiazol-2-yl)-4-carboxamide derivatives []

  • Compound Description: This series features a thiazole ring linked to a 1,2,4-triazole moiety and a carboxamide group. These compounds were designed and synthesized, with their structures confirmed by various spectroscopic techniques. They were evaluated for their in vitro fungicidal and plant-growth regulatory activities. []
  • Relevance: While the overall structure differs from N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, the presence of both a thiazole ring and a carboxamide group makes it relevant for comparison. Understanding the structure-activity relationships within this series could inform the design and development of novel compounds based on N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, potentially exploring similar biological activities. []

27. N-Methyl-2, 3-Dihydro Quinazolin-4-Ones Linked 1,3-Thiazole Hybrids []

  • Compound Description: This series of compounds was designed as potential anti-tubercular agents. These compounds were synthesized, characterized, and docked into the active site of penicillin-binding protein 2a and Mycobacterium tuberculosis H37Rv. They exhibited promising anti-tubercular activity, with some showing favorable interactions with the target proteins. []
  • Relevance: The presence of a 1,3-thiazole ring, although within a different structural context compared to N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, highlights its potential as a pharmacophore for developing anti-tubercular agents. Exploring the incorporation of this moiety into structures related to N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide could be an avenue for future research. []

28. N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds []

  • Compound Description: These compounds, containing both a benzothiazole and a thiazole ring, were synthesized and evaluated for their anti-tumor activity against various cancer cell lines. Some compounds showed promising cytotoxicity, particularly those containing a phenolic group. []
  • Relevance: The presence of the thiazole ring, although in a different arrangement compared to N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, highlights the importance of this heterocycle in medicinal chemistry. Studying the structure-activity relationships within this series could provide valuable insights for designing novel compounds based on N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide. []

29. 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides []

  • Compound Description: This series of bi-heterocyclic propanamides incorporates a 1,3-thiazole ring and a 1,3,4-oxadiazole ring. The compounds were synthesized and tested for urease inhibitory potential, demonstrating promising activity. Additionally, they showed low cytotoxicity in hemolysis assays. []
  • Relevance: Although the core structure differs from N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, the incorporation of a 1,3-thiazole ring highlights its potential relevance in medicinal chemistry. This could inspire investigating modifications of N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide that introduce similar heterocycles, potentially leading to compounds with desirable biological activities like urease inhibition. []

30. N-(5-benzylidene-4-oxo-2-phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2- hydroxybenzamide (2a-h) and their pyrazole derivatives []

  • Compound Description: This series involves a thiazolidine ring condensed with various aromatic aldehydes, and further derivatized to pyrazole derivatives. These compounds were evaluated for their antibacterial and antifungal activities. []
  • Relevance: While the core structure differs significantly from N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, the presence of the thiazole ring in the initial compounds and the subsequent incorporation of a pyrazole ring in their derivatives provide points of comparison. Exploring how variations in these ring systems affect biological activities could provide insights for modifying N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide. []

31. Pyrazole Acyl(thio)urea Derivatives Containing a Biphenyl Scaffold []

  • Compound Description: This series of compounds was designed as potential succinate dehydrogenase inhibitors (SDHIs). These compounds exhibited excellent in vitro antifungal activity against various plant pathogens, particularly Sclerotinia sclerotiorum. They also showed low phytotoxicity to plants. []
  • Relevance: While these compounds lack the 1,3-thiazole ring present in N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, they showcase the potential of pyrazole derivatives as potent antifungal agents. This suggests that exploring modifications of N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide while retaining the pyrazole core and incorporating structural features found in effective SDHIs could be a promising strategy for developing new antifungal compounds. []

32. Anthranilic diamides analogs containing 1,3,4-oxadiazole rings []

  • Compound Description: This series of compounds were synthesized and tested for their insecticidal activity against diamondback moth (Plutella xylostella). Some compounds displayed good insecticidal activities, highlighting the potential of this class of compounds for pest control. []
  • Relevance: Although structurally different from N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, this series exemplifies the exploration of novel heterocyclic compounds for insecticidal activity. This approach could inspire research on modifying N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide with various heterocycles, potentially leading to new compounds with insecticidal properties. []

33. 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides []

  • Compound Description: This series of compounds features a pyrrole ring substituted with a 1,3-oxazole ring and a carboxamide group. These compounds were synthesized and evaluated for their antimicrobial activity, exhibiting potent anti-staphylococcus and antifungal activities. []
  • Relevance: Although structurally different from N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, the presence of a carboxamide group and the exploration of heterocyclic modifications for antimicrobial activity provide points of comparison. This highlights the potential of exploring similar modifications to N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide for developing new antimicrobial agents. []

34. 6-Methyl-4-(3-Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N-Substituted Phenyl Pyrimide-5-Carboxamide []

  • Compound Description: This series focuses on pyrimidine derivatives synthesized via the Biginelli reaction. While incorporating a pyrazole ring, the overall structure is significantly different from N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide. []
  • Relevance: Though not directly analogous, the use of the Biginelli reaction for generating diverse pyrimidine-based structures could be considered. Applying similar synthetic strategies to N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide or its precursors might lead to novel, potentially bioactive compounds. []

35. Di­chlorido­{2-[(5-methyl-1H-pyrazol-3-yl-κN2)meth­yl]-1H-1,3-benzimidazole-κN3}zinc []

  • Compound Description: This compound features a zinc complex with a ligand containing both pyrazole and benzimidazole rings. The paper focuses on its structural characterization through X-ray crystallography. []
  • Relevance: While the overall structure is distinct from N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, the presence of the pyrazole ring, though in a different chemical environment and complexation state, highlights its versatility as a building block in diverse chemical contexts. []

36. 3- (difluoromethyl) -1-methyl-N- (3 ', 4', 5'-trifluoro [1,1'-biphenyl] -2-yl) -1H-pyrazole-4-carboxamide []

  • Compound Description: This compound features a pyrazole ring with several substituents, including a difluoromethyl group and a carboxamide function. The paper focuses on a new crystalline form of this compound and its potential use in plant protection compositions. []
  • Relevance: While the substitution pattern on the pyrazole ring differs from N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, the shared presence of the pyrazole-carboxamide scaffold allows for comparison and highlights the potential for diverse applications of this structural motif. []

37. Novel Pyrazolyl-1,3,4-Thiadiazole Analogues []

  • Compound Description: This research focuses on synthesizing novel pyrazolyl-1,3,4-thiadiazole analogs, emphasizing the incorporation of the 1,3,4-thiadiazole ring at different positions on the pyrazole core, with or without an amide linkage. []

Properties

CAS Number

1209647-58-4

Product Name

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide

IUPAC Name

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-5-carboxamide

Molecular Formula

C9H10N4OS

Molecular Weight

222.27

InChI

InChI=1S/C9H10N4OS/c1-6-5-15-8(12-6)4-10-9(14)7-2-3-11-13-7/h2-3,5H,4H2,1H3,(H,10,14)(H,11,13)

InChI Key

URRZFISTFWQMHO-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)CNC(=O)C2=CC=NN2

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.